molecular formula C7H4ClF3O2S B2965236 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride CAS No. 2091597-77-0

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride

Cat. No.: B2965236
CAS No.: 2091597-77-0
M. Wt: 244.61
InChI Key: KICJEJSHKXTMQT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a difluoromethyl (-CF₂H) group at the 3-position and a fluorine atom at the 4-position of the benzene ring. Its molecular formula is C₇H₄ClF₃O₂S, with a molecular weight of 270.64 g/mol (EN300-6486044) and a purity of 95% . This compound serves as a critical intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of fluorine substituents, which enhance stability and reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

3-(difluoromethyl)-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICJEJSHKXTMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a fluorobenzene ring followed by sulfonylation. One common method involves the reaction of 4-fluorobenzene-1-sulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced difluoromethylating reagents and catalysts can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic aromatic substitution: The major products are nitrofluorobenzene derivatives and halofluorobenzene derivatives.

    Reduction: The major product is the corresponding sulfonamide.

Scientific Research Applications

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Sulfonyl Chlorides
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride C₇H₄ClF₃O₂S 270.64 EN300-6486044 3-CF₂H, 4-F
4-Fluorobenzene-1-sulfonyl chloride C₆H₄ClFO₂S 194.61 349-88-2 4-F
3-Chloro-4-fluorobenzenesulfonyl chloride C₆H₃Cl₂FO₂S 229.06 Not specified 3-Cl, 4-F
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S 271.02 132481-85-7 3-Cl, 4-CF₃
4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride C₁₃H₁₀ClFO₃S 300.73 1016492-60-6 3-F, 4-OCH₂C₆H₅

Key Observations :

  • Steric Impact : The benzyloxy group in 4-(Benzyloxy)-3-fluorobenzene-1-sulfonyl chloride introduces steric bulk, reducing reactivity in sterically demanding reactions compared to smaller substituents like -F or -CF₂H .
  • Halogen vs. Fluorine : Chlorine substituents (e.g., in 3-Chloro-4-fluorobenzenesulfonyl chloride) offer lower electronegativity but greater polarizability than fluorine, influencing solubility and metabolic stability .

Purity and Handling

  • Purity : Most sulfonyl chlorides, including the target compound, are commercially available at ≥95% purity. Storage under sealed refrigeration is standard to prevent decomposition .
  • Synthetic Protocols : Purification via silica gel chromatography (e.g., using CH₃CN or EtOAc:EtOH mixtures) is common, as demonstrated for 4-fluorobenzene-1-sulfonyl chloride derivatives .

Biological Activity

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride, a fluorinated sulfonyl chloride compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a difluoromethyl group and a sulfonyl chloride moiety, which are known to influence its reactivity and biological interactions. The structural formula can be represented as follows:

C7H4ClF3O2S\text{C}_7\text{H}_4\text{ClF}_3\text{O}_2\text{S}

Antimicrobial Properties

Recent studies have indicated that compounds containing sulfonyl groups exhibit significant antibacterial activity. For instance, derivatives of sulfonyl compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) of these compounds were reported, highlighting their potential as antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
This compound4.88E. coli
Other derivativesVaries (up to 10 µg/mL)Various

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. Research findings indicate that this compound can induce apoptosis in cancer cells through the down-regulation of critical genes involved in cell proliferation and survival.

Case Study:
In a study assessing the efficacy of various sulfonyl derivatives against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), the following IC50 values were observed:

CompoundCell LineIC50 (µM)
This compoundA54922.4
Doxorubicin (control)A54952.1

These results suggest that the compound's activity is comparable to established chemotherapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have demonstrated its potential to inhibit key proteins associated with cancer progression and bacterial survival.

Key Findings:

  • Down-regulation of genes such as BRCA1, BRCA2, and TP53 in treated cancer cells suggests a pathway through which the compound exerts its effects.
  • Inhibition of bacterial enoyl reductase has been proposed as a mechanism for its antimicrobial activity.

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